molecular formula C19H20N4O2 B4933980 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine

Cat. No. B4933980
M. Wt: 336.4 g/mol
InChI Key: LKTWQIQUAAINRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine, also known as PNU-282,987, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyridine compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine acts as a selective agonist of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive function and memory. It has been shown to enhance the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are important for cognitive function and memory.
Biochemical and Physiological Effects
5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine has been shown to have several biochemical and physiological effects, including enhancing cognitive function and memory, reducing inflammation, and promoting neuroprotection. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation is that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine, including:
1. Further studies on its safety and efficacy in humans
2. Development of more potent and selective analogs
3. Investigation of its potential therapeutic applications in other neurological disorders
4. Studies on its potential use as a cognitive enhancer in healthy individuals
5. Investigation of its potential use in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine involves several steps, including the reaction of 4-methoxybenzyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base to form the intermediate 3-(4-methoxybenzyl)-1,2,4-oxadiazole-5-amine. This intermediate is then reacted with 2-(1-pyrrolidinyl)pyridine in the presence of a coupling agent to form the final product, 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine.

Scientific Research Applications

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a unique mechanism of action that involves binding to the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-(6-pyrrolidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-24-16-7-4-14(5-8-16)12-17-21-19(25-22-17)15-6-9-18(20-13-15)23-10-2-3-11-23/h4-9,13H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTWQIQUAAINRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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